molecular formula C9H11NO B1367254 3-Phenoxyazetidine CAS No. 76263-18-8

3-Phenoxyazetidine

Cat. No.: B1367254
CAS No.: 76263-18-8
M. Wt: 149.19 g/mol
InChI Key: CCDAHKDEKOTDGR-UHFFFAOYSA-N
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Description

3-Phenoxyazetidine: is an organic compound with the molecular formula C9H11NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxyazetidine typically involves the reaction of azetidine with phenol derivatives. One common method is the nucleophilic substitution reaction where azetidine reacts with phenol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of palladium-catalyzed cross-coupling reactions. This involves the reaction of 3-iodoazetidine with phenol derivatives in the presence of a palladium catalyst and phosphine ligands . This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyazetidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Bases like sodium hydride (NaH) and solvents like THF are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Phenoxy-substituted azetidines.

Scientific Research Applications

3-Phenoxyazetidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Phenoxyazetidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors and ion channels, modulating their activity. This interaction can lead to various pharmacological effects, such as anticonvulsant and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxyazetidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its phenoxy group enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-phenoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)11-9-6-10-7-9/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAHKDEKOTDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510495
Record name 3-Phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76263-18-8
Record name 3-Phenoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-benzhydryl-3-phenoxyazetidine (D20) (2.28 g, 7.23 mmol) was dissolved in ethanol (50 ml) and Pd/C (400 mg, w/w 10%) was added. The mixture was heated at 70° C. under hydrogen atmosphere (50 psi) for 18 hours then filtered off. The filtrate was concentrated to obtain a residue which was recrystallized from diethylether to provide the title compound (D48) (400 mg) as a white solid.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were employed to confirm the structure of the synthesized 3-phenylthio/3-phenoxyazetidine-2-one compounds?

A1: The research utilized several spectroscopic techniques for structural confirmation:

  • Elemental Analysis: This technique confirmed the composition of Carbon, Hydrogen, and Nitrogen in the synthesized compounds. []
  • Mass Spectrometry: This analysis verified the molecular weight of the synthesized compounds. []
  • Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Specifically, HMQC (Heteronuclear Multiple Quantum Correlation) 1H-13C and COSY (Correlation Spectroscopy) 1H-1H experiments were employed. These techniques provided detailed information about the connectivity and spatial arrangement of atoms within the molecules, confirming the proposed structure and stereochemistry. []

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